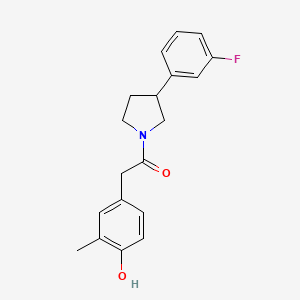
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone, also known as FPE or Fluorophenmetrazine, is a synthetic compound that belongs to the class of phenethylamines. It is a potent stimulant that has been widely used in scientific research for its unique properties.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- Versatile Synthesis Methods : A study demonstrates the unexpected reaction of a related compound with 3-aminopyrazole, leading to the development of a new three-component coupling for the synthesis of pyrazolo[3,4-b]pyridines and other bicyclic systems. This showcases the compound's potential in creating diverse chemical structures for further application in medicinal chemistry and materials science (Almansa et al., 2008).
- Structural and Conformational Analysis : Research focused on boric acid ester intermediates with benzene rings, including compounds with similar structures, highlights the use of various spectroscopic and crystallographic techniques to confirm molecular structures. This includes DFT studies for understanding physicochemical properties (Huang et al., 2021).
Medicinal Chemistry and Drug Design
- Corrosion Inhibition : Schiff bases derived from compounds with similar frameworks have been evaluated for their efficacy as corrosion inhibitors for carbon steel in acidic environments, suggesting applications in industrial material protection (Hegazy et al., 2012).
- Enaminone Chemistry for Drug Development : The hydrogen-bonding patterns in enaminones derived from similar compounds have been explored for their potential pharmaceutical applications, providing insights into molecular interactions that could influence drug design (Balderson et al., 2007).
Pharmacology and Biological Activity
- DNA Interaction and Docking Studies : Novel Schiff base ligands derived from reactions involving similar compounds have shown DNA binding activity, indicating potential uses in developing new therapeutic agents (Kurt et al., 2020).
- Biological Activity of Spiro[pyrrolidin-3,3'-oxindoles] : The synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives from compounds with related structures has been explored, highlighting their significant biological activities and potential in medicinal chemistry (Chen et al., 2009).
Propriétés
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-13-9-14(5-6-18(13)22)10-19(23)21-8-7-16(12-21)15-3-2-4-17(20)11-15/h2-6,9,11,16,22H,7-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNPHWRASUOPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B2571532.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571533.png)
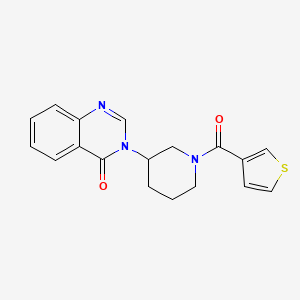
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2571535.png)
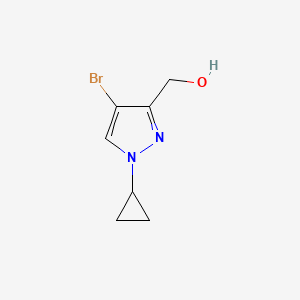
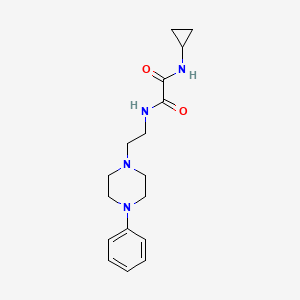
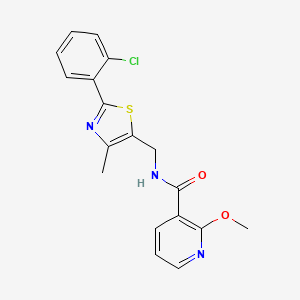

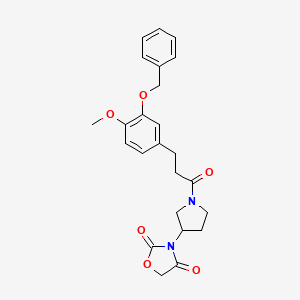

![N-([2,4'-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2571550.png)


![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2571554.png)